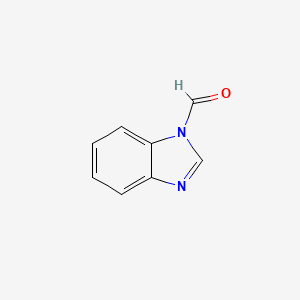
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
概要
説明
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . It is known for its unique structure, which includes a dioxolane ring and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the use of dimethyldichlorosilane as a dehydrating agent in the condensation of acetone with ethylene glycol .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the condensation reactions are carried out under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like alkoxides and amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Catalysis: As a ligand in catalytic reactions.
作用機序
The mechanism of action of Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in a wide range of reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .
類似化合物との比較
Similar Compounds
- Dimethyl 2,3-O-isopropylidene-L-tartrate
- Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- 4,5-Dimethyl-1,3-dioxol-2-one
Uniqueness
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific dioxolane ring structure and the presence of two ester groups, which provide it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
特性
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOUYVVWUTPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920278 | |
| Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90613-41-5 | |
| Record name | NSC254137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)




